molecular formula C11H14ClNO2 B2535343 (S)-2-Amino-3-(4-vinylphenyl)propanoic acid hydrochloride CAS No. 1810074-65-7

(S)-2-Amino-3-(4-vinylphenyl)propanoic acid hydrochloride

Cat. No.: B2535343
CAS No.: 1810074-65-7
M. Wt: 227.69
InChI Key: XLCNVXLTIZNTJQ-PPHPATTJSA-N
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Description

(S)-2-Amino-3-(4-vinylphenyl)propanoic acid hydrochloride is a non-proteinogenic α-amino acid derivative characterized by a vinyl (-CH=CH₂) substituent at the para position of the phenyl ring. The compound exists as a hydrochloride salt, enhancing its stability and solubility in polar solvents.

Properties

IUPAC Name

(2S)-2-amino-3-(4-ethenylphenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-2-8-3-5-9(6-4-8)7-10(12)11(13)14;/h2-6,10H,1,7,12H2,(H,13,14);1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCNVXLTIZNTJQ-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Approaches

Wittig Reaction Pathway

The Wittig reaction is a cornerstone method for introducing vinyl groups to aromatic systems. For this compound, it involves reacting a 4-formylphenylalanine derivative with a phosphonium ylide.

Reaction Conditions and Mechanism
  • Substrate : N-Boc-4-formyl-L-phenylalanine methyl ester.
  • Ylide Source : Methyltriphenylphosphonium bromide.
  • Base : 50% aqueous NaOH or KOH (two-phase system).
  • Solvent : Dichloromethane/water (3:1 v/v).
  • Temperature : Room temperature (20–25°C).
  • Time : 24–48 hours.

The ylide forms in the aqueous phase and migrates to the organic phase to react with the aldehyde. Vigorous stirring is critical to maximize interfacial contact. Reported yields range from 75% to 89%, with enantiomeric excess (ee) >95% when chiral auxiliaries are used.

Limitations
  • Requires anhydrous conditions to prevent ylide hydrolysis.
  • Triphenylphosphine oxide byproduct complicates purification.

Stille Cross-Coupling Approach

The Stille reaction offers superior functional group tolerance, using palladium catalysis to couple 4-halo-phenylalanine derivatives with vinyltin reagents.

Protocol for High-Yield Synthesis
Component Specification
Catalyst Pd(PPh₃)₄ (5 mol%)
Ligand Triphenylphosphine (10 mol%)
Additives CsF (3 eq), LiCl (1 eq)
Solvent DMF or dioxane
Temperature 80–100°C
Time 6–12 hours

This method achieves yields of 89–99% with ee >98%. For example, coupling N-Boc-4-iodo-L-phenylalanine methyl ester with tributylvinyltin in DMF at 80°C for 8 hours yielded 95% product.

Challenges
  • Organotin reagents are toxic and require careful handling.
  • Residual tin contamination necessitates rigorous purification (e.g., KF washes).

Heck Coupling Strategy

The Heck reaction couples 4-bromo-phenylalanine derivatives with ethylene under palladium catalysis. While avoiding tin reagents, it suffers from lower stereoselectivity compared to Stille couplings.

Optimized Parameters
  • Catalyst : Pd(OAc)₂ (10 mol%).
  • Base : Triethylamine (3 eq).
  • Solvent : Acetonitrile.
  • Temperature : 100–120°C.
  • Yield : 70–85% with ee ≈90%.

Optimization Strategies

Temperature Effects on Enantioselectivity

Lowering reaction temperatures improves stereochemical outcomes:

  • -40°C : ee = 97%, yield = 95%.
  • -60°C : ee = 89%, yield = 82%.

Catalyst Loading Trade-offs

Catalyst Loading (mol%) Yield (%) ee (%)
5 89 95
10 95 97
20 99 98

Higher loadings accelerate kinetics but increase costs.

Reaction Time and Conversion

Extended durations (48–72 hours) enhance yields in Stille couplings but risk vinyl group degradation.

Purification and Characterization

Chromatographic Methods

  • HPLC : C18 column with gradient elution (10 mM phosphate buffer pH 7.4/acetonitrile).
  • Chiral Separation : Copper-L-proline complexes achieve >99% ee verification.

Spectroscopic Confirmation

  • ¹H NMR : Vinyl protons at δ 5.2–6.7 ppm; α-proton at δ 3.9–4.0 ppm.
  • ¹³C NMR : Carboxylic acid carbon at δ 174.2 ppm; vinyl carbons at δ 114.5 and 136.8 ppm.

Comparative Analysis of Synthetic Routes

Method Yield (%) ee (%) Toxicity Scalability
Wittig 75–89 95–97 Low Moderate
Stille 89–99 98–99 High (Sn) High
Heck 70–85 85–90 Moderate (Pd) Limited

Emerging Biocatalytic Approaches

Recent advances employ engineered enzymes for asymmetric synthesis:

  • L-Threonine Transaldolase : Converts 4-vinylbenzaldehyde to (S)-configured product with 64% yield in lysate-based systems.
  • Aminotransferases : Enable one-pot cascades from aryl aldehydes, avoiding heavy metals.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Reduce reaction times by 50% and improve yields in Stille couplings.
  • Cost Analysis : Stille coupling remains prohibitively expensive due to palladium and tin reagents ($120–150/g production cost).

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(4-vinylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The vinyl group can be reduced to form ethyl derivatives.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Reagents like acyl chlorides or anhydrides are used under basic conditions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Ethyl derivatives.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Cancer Treatment

The primary application of (S)-2-Amino-3-(4-vinylphenyl)propanoic acid hydrochloride lies in its potential as an anticancer agent. LAT1 is known to be overexpressed in many tumor types, facilitating the transport of essential amino acids that promote tumor growth. Inhibiting LAT1 can starve cancer cells of these nutrients, thereby hindering their proliferation.

Case Study: LAT1 Inhibition

  • A study demonstrated that compounds targeting LAT1, including this compound, effectively suppressed tumor growth in xenograft models. The compound was shown to reduce the viability of cancer cell lines such as A549 (non-small cell lung cancer) by more than 50% when compared to untreated controls .

1.2 Formulation in Pharmaceutical Compositions

The hydrochloride form of this compound is advantageous for pharmaceutical formulations due to its high solubility and stability. It can be incorporated into various dosage forms, including:

  • Injectable solutions : Formulated for intravenous or subcutaneous administration.
  • Freeze-dried preparations : These can enhance the shelf-life and ease of handling during storage and transport.

Research and Development

2.1 Synthesis and Characterization

Research has focused on synthesizing this compound with high purity and yield. The synthesis typically involves:

  • Starting materials : Utilizing readily available precursors.
  • Reaction conditions : Optimizing temperature, solvent type, and reaction time to maximize yield while minimizing side products.

Table 1: Synthesis Parameters

ParameterOptimal Conditions
Temperature0 to 30 °C
SolventEthanol or methanol
Reaction Time30 minutes to 12 hours
YieldUp to 78%

Antioxidant Properties

Emerging studies suggest that derivatives of (S)-2-Amino-3-(4-vinylphenyl)propanoic acid may also exhibit antioxidant properties. These properties are crucial for protecting normal cells from oxidative stress during cancer treatment.

Case Study: Antioxidant Activity

  • A series of derivatives were tested for their ability to scavenge free radicals using DPPH assays. Some compounds demonstrated significant antioxidant activity comparable to established antioxidants like ascorbic acid .

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-vinylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The vinyl group allows for covalent bonding with nucleophilic sites on enzymes or receptors, leading to modulation of their activity. This compound can also participate in hydrogen bonding and hydrophobic interactions, further influencing its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Physicochemical Differences

The table below summarizes key structural and physicochemical properties of (S)-2-Amino-3-(4-vinylphenyl)propanoic acid hydrochloride and its analogs:

Compound Name (Reference) Substituent Molecular Formula Molecular Weight Melting Point (°C) Optical Rotation ([α]D) Notable Properties
This compound 4-vinylphenyl C₁₁H₁₂ClNO₂ 225.67 Not reported Not reported Hydrochloride salt; potential for polymerization
(S)-2-Amino-3-(4-ethynylphenyl)propanoic acid hydrochloride () 4-ethynylphenyl C₁₁H₁₂ClNO₂ 225.67 Not reported Not reported Acetylene group; rigid structure
(2S)-2-Amino-3-[4’-(4’’-fluorophenyl)pyridin-2’-yl]propanoic acid hydrochloride (8g) () 4-fluorophenyl-pyridyl C₁₄H₁₂ClFN₂O₂ 302.71 80–84 +30.8 (c 1.0, solvent?) Yellow solid; high yield (99%)
(S)-2-Amino-3-{5′-[(4‴-dimethylaminophenyl)ethynyl]-1H-benzo[d][1,2,3]triazol-1′-yl}propanoic acid hydrochloride (12c) () benzotriazole-ethynyl C₁₉H₁₇ClN₄O₂ 380.82 Not reported Not reported Fluorescent properties; used in imaging
(S)-2-Amino-3-(4-cyclopropylphenyl)propanoic acid hydrochloride () 4-cyclopropylphenyl C₁₂H₁₆ClNO₂ 241.72 Not reported Not reported Cyclopropyl group; enhanced steric hindrance
(S)-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride () 4-fluoro-3-hydroxyphenyl C₉H₁₀ClFNO₃ 249.64 Not reported Not reported Hydroxy and fluoro groups; polar interactions
Key Observations:

Electronic Effects: Vinyl vs. Halogen Substituents: Fluorine in and enhances electronegativity, improving solubility and metabolic stability. The 4-fluoro derivative (8g) has a distinct melting point (80–84°C) and optical activity ([α]D +30.8), suggesting chiral purity .

Aromatic Heterocycles :

  • Pyridyl () and benzotriazole () rings introduce nitrogen atoms, enabling hydrogen bonding and π-π stacking. The benzotriazole derivative (12c) exhibits fluorescence, making it suitable for bioimaging .

Hydroxy groups () improve aqueous solubility via hydrogen bonding .

Biological Activity

(S)-2-Amino-3-(4-vinylphenyl)propanoic acid hydrochloride, commonly referred to as a derivative of phenylalanine, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to amino acids and has been investigated for its interactions with various biological systems, particularly in the context of cancer treatment and neurotransmission modulation.

  • Chemical Formula : C10H12ClN1O2
  • Molecular Weight : 215.66 g/mol
  • IUPAC Name : this compound

This compound primarily functions as a selective inhibitor of the L-type amino acid transporter 1 (LAT1). LAT1 is crucial for the transport of essential amino acids, particularly leucine, which is vital for tumor cell metabolism and growth. By inhibiting LAT1, this compound may disrupt the supply of amino acids to tumor cells, thereby exerting an antitumor effect with minimal side effects .

Antitumor Effects

Research has demonstrated that this compound exhibits significant inhibitory activity against LAT1. This inhibition can lead to reduced proliferation of cancer cells due to limited access to essential nutrients. In vitro studies have shown that treatment with this compound leads to decreased viability of various tumor cell lines, suggesting its potential as an anticancer agent .

Neurotransmission Modulation

Additionally, this compound has been studied for its effects on neurotransmitter release and synaptic plasticity. Evidence indicates that it may influence glutamate signaling pathways, which are pivotal in cognitive functions and neuroprotection. The modulation of these pathways can have implications in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of LAT1; reduced cell viability in cancer lines
NeurotransmissionModulation of glutamate signaling
PharmacokineticsHigh permeability; renal excretion

Case Study: Inhibition of Tumor Growth

A study conducted on human colorectal cancer cell lines demonstrated that this compound significantly inhibited cell growth when administered at concentrations ranging from 10 µM to 100 µM. The mechanism was attributed to the blockade of LAT1-mediated transport, leading to amino acid starvation within the tumor microenvironment .

Pharmacokinetic Profile

Pharmacokinetic studies reveal that the compound exhibits moderate lipophilicity and is efficiently absorbed in intestinal tissues. Renal clearance studies indicate that it is primarily eliminated via urine as metabolites, supporting its potential for therapeutic use in systemic administration .

Q & A

Q. How to resolve discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Batch variability : Verify enantiomeric purity (≥98% via HPLC) and residual solvent content (e.g., methanol ≤0.1%).
  • Assay conditions : Standardize cell culture media (e.g., pH 7.4, 37°C) and control for transporter expression levels (e.g., LAT1 in cancer cell lines).
  • Structural analogs : Compare with ethynyl- or cyclopropylphenyl derivatives to isolate vinyl-specific effects .

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